molecular formula C12H7ClN4O2 B11060760 1-(4-chlorophenyl)-6-nitro-1H-benzotriazole

1-(4-chlorophenyl)-6-nitro-1H-benzotriazole

Cat. No.: B11060760
M. Wt: 274.66 g/mol
InChI Key: GMQNFROWUKTIAM-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-6-NITRO-1H-1,2,3-BENZOTRIAZOLE is an aromatic heterocyclic compound that features a benzotriazole ring substituted with a 4-chlorophenyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-6-NITRO-1H-1,2,3-BENZOTRIAZOLE typically involves the nitration of 1-(4-chlorophenyl)-1H-1,2,3-benzotriazole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzotriazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-6-NITRO-1H-1,2,3-BENZOTRIAZOLE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1-(4-chlorophenyl)-6-amino-1H-1,2,3-benzotriazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though less common.

Scientific Research Applications

1-(4-CHLOROPHENYL)-6-NITRO-1H-1,2,3-BENZOTRIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-6-NITRO-1H-1,2,3-BENZOTRIAZOLE depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-1H-1,2,3-benzotriazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-(4-chlorophenyl)-5-nitro-1H-1,2,3-benzotriazole: Similar structure but with the nitro group in a different position, leading to different reactivity and properties.

    5-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine: Contains a different heterocyclic ring, leading to different chemical and biological properties.

Uniqueness

1-(4-CHLOROPHENYL)-6-NITRO-1H-1,2,3-BENZOTRIAZOLE is unique due to the specific positioning of the nitro and chlorophenyl groups on the benzotriazole ring, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H7ClN4O2

Molecular Weight

274.66 g/mol

IUPAC Name

1-(4-chlorophenyl)-6-nitrobenzotriazole

InChI

InChI=1S/C12H7ClN4O2/c13-8-1-3-9(4-2-8)16-12-7-10(17(18)19)5-6-11(12)14-15-16/h1-7H

InChI Key

GMQNFROWUKTIAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2)Cl

Origin of Product

United States

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